2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid
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Overview
Description
2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize efficient and economical processes, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as anti-cancer, anti-bacterial, and anti-tubercular agents . Additionally, they are used in the development of imaging reagents and fluorescence materials .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid can be compared with other benzothiazole derivatives. Similar compounds include 2-arylbenzothiazoles and 2-substituted benzothiazoles . The uniqueness of this compound lies in its specific structure and the resulting biological activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylcarbamoyl)-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-14(4-2,12(18)19)11(17)16-13-15-9-7-5-6-8-10(9)20-13/h5-8H,3-4H2,1-2H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUNTSBMFFPLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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